molecular formula C10H14N2O3 B13729500 (5-Isopropoxy-2-nitrophenyl)methanamine

(5-Isopropoxy-2-nitrophenyl)methanamine

Cat. No.: B13729500
M. Wt: 210.23 g/mol
InChI Key: VUGWFLYBXCTRLR-UHFFFAOYSA-N
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Description

(5-Isopropoxy-2-nitrophenyl)methanamine is a nitrophenyl-substituted methanamine derivative characterized by a nitro group (-NO₂) at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the benzene ring, with a methanamine (-CH₂NH₂) side chain (Figure 1).

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(2-nitro-5-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C10H14N2O3/c1-7(2)15-9-3-4-10(12(13)14)8(5-9)6-11/h3-5,7H,6,11H2,1-2H3

InChI Key

VUGWFLYBXCTRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropoxy-2-nitrophenyl)methanamine typically involves multiple steps. One common method includes the nitration of 5-isopropoxy-2-nitrophenol followed by the reduction of the nitro group to an amine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropoxy-2-nitrophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine group, which is a crucial step in its synthesis.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

(5-Isopropoxy-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Isopropoxy-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(5-Bromo-2-nitrophenyl)methanamine hydrochloride
  • Structure : Nitro group at position 2, bromine at position 5, and a methanamine group .
  • Molecular Formula : C₇H₈BrClN₂O₂ (hydrochloride salt) vs. C₁₀H₁₄N₂O₃ (target compound).
  • Key Differences :
    • Bromine (electron-withdrawing) vs. isopropoxy (electron-donating via oxygen).
    • Bromine increases molecular weight (277.5 g/mol) compared to isopropoxy, likely reducing solubility in polar solvents.
    • The hydrochloride salt form enhances water solubility, whereas the free base of the target compound may exhibit lower solubility .
(2-Methyl-5-nitrophenyl)methanamine
  • Structure : Nitro group at position 5, methyl group at position 2, and methanamine .
  • Molecular Formula : C₈H₁₀N₂O₂ vs. C₁₀H₁₄N₂O₃ (target compound).
  • Methyl group (electron-donating) vs. isopropoxy (bulkier, moderately electron-donating). Steric hindrance from isopropoxy may influence binding interactions in biological systems .

Methanamine Derivatives with Heterocyclic Moieties

N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine
  • Structure : Methanamine linked to a benzimidazole ring and a 4-nitrophenyl group .
  • Key Differences :
    • Benzimidazole introduces aromaticity and hydrogen-bonding capacity, contrasting with the simpler phenyl ring in the target compound.
    • Biological activity: Demonstrated effects on wheat germination, suggesting nitroaryl methanamines may interact with plant enzymes or receptors .

Substituent Effects on Properties

Compound Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties
(5-Isopropoxy-2-nitrophenyl)methanamine -OCH(CH₃)₂ (5), -NO₂ (2) C₁₀H₁₄N₂O₃ 210.23 Moderate lipophilicity, potential CNS activity
(5-Bromo-2-nitrophenyl)methanamine HCl -Br (5), -NO₂ (2) C₇H₈BrClN₂O₂ 277.51 High density, low solubility (free base)
(2-Methyl-5-nitrophenyl)methanamine -CH₃ (2), -NO₂ (5) C₈H₁₀N₂O₂ 166.18 Higher volatility, reduced steric hindrance
  • Electronic Effects :

    • Nitro groups at position 2 (target) vs. 5 () alter resonance stabilization of the amine group.
    • Isopropoxy’s electron-donating nature may enhance amine basicity compared to bromine .
  • Bulkier substituents (e.g., isopropoxy) may improve blood-brain barrier penetration compared to halogens or methyl groups.

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